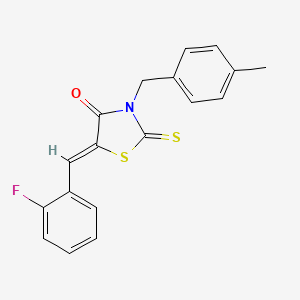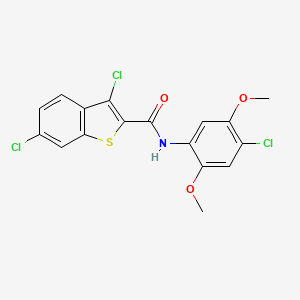
1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine
Overview
Description
1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), which plays a key role in various signaling pathways involved in immune cell activation.
Mechanism of Action
1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine selectively inhibits SYK by binding to the ATP-binding site of the kinase domain. This prevents SYK from phosphorylating downstream targets involved in immune cell activation, leading to reduced B-cell activation and proliferation. 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine also inhibits other signaling pathways involved in immune cell activation, such as TLR signaling and Fc receptor signaling.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has been shown to have potent inhibitory effects on B-cell activation and proliferation in vitro and in vivo. 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine also reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the migration of immune cells to inflammatory sites. In preclinical models of autoimmune disorders, 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has been shown to reduce disease severity and improve clinical outcomes.
Advantages and Limitations for Lab Experiments
1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has several advantages for lab experiments, including its selectivity for SYK and its potent inhibitory effects on immune cell activation. However, 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has some limitations, such as its relatively short half-life and the need for high doses to achieve therapeutic effects in vivo. 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine also has some off-target effects, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine. One potential application is in the treatment of autoimmune disorders, where 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has shown promising preclinical results. 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine may also have potential as an adjuvant therapy for cancer immunotherapy, as it can enhance the anti-tumor immune response. Further studies are needed to optimize the dosing and administration of 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine, and to investigate its potential in combination with other therapies. Additionally, the development of more selective and potent SYK inhibitors may lead to improved therapeutic outcomes.
Scientific Research Applications
1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases. SYK is a key mediator of B-cell receptor (BCR) signaling, and inhibition of SYK has been shown to reduce B-cell activation and proliferation. 1-(2-ethylbutanoyl)-4-(2-thienylsulfonyl)piperazine has also been shown to inhibit other signaling pathways involved in immune cell activation, such as toll-like receptor (TLR) signaling and Fc receptor signaling.
properties
IUPAC Name |
2-ethyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-3-12(4-2)14(17)15-7-9-16(10-8-15)21(18,19)13-6-5-11-20-13/h5-6,11-12H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYWSKKMQFNLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4656951.png)
![2-methyl-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4656959.png)
![4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline](/img/structure/B4656962.png)
![2-methyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4656965.png)
![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B4656970.png)


![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4656979.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4656980.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4656984.png)

![N-2-biphenylyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4656990.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4656999.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4657023.png)